3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide
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Overview
Description
3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide lies in its specific substitution pattern and the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-30-17-12-13-18(23(14-17)31-2)20-15-21(19-10-6-7-11-22(19)28)27(26-20)24(29)25-16-8-4-3-5-9-16/h3-14,21,28H,15H2,1-2H3,(H,25,29) |
InChI Key |
LEEPYPSEVXHUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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